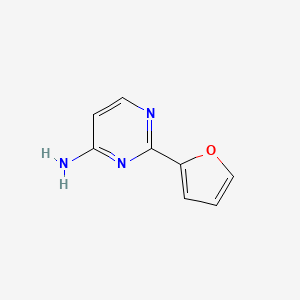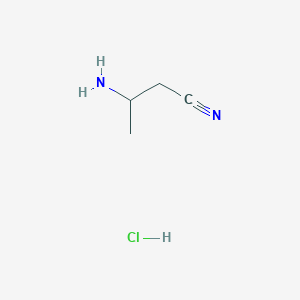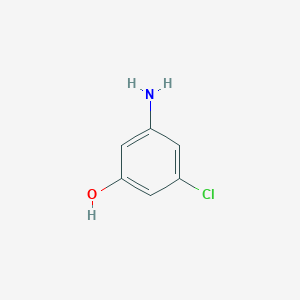![molecular formula C9H14F3N3 B1287512 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006348-75-9](/img/structure/B1287512.png)
2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine" is a molecule that features a pyrazole ring, a common motif in medicinal chemistry due to its relevance in drug design. Pyrazoles are known for their diverse pharmacological activities, and the trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the L-proline-catalyzed multicomponent domino reaction in aqueous media, which can construct densely functionalized pyrazoles . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis. Another relevant synthesis method involves the one-pot reaction of carboxylic acids with thionyl chloride and amines or pyrazoles, which could be a starting point for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a nitrogen-containing five-membered ring. The substitution pattern on the pyrazole ring, such as the trifluoromethyl group, can significantly influence the compound's electronic properties and conformation . The molecular structure analysis would focus on the electronic distribution, potential tautomeric forms, and the steric impact of substituents on the pyrazole core.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and additions. For instance, reactions with nucleophiles like methanol or p-toluidine can lead to the formation of acyclic or heterocyclic compounds . The trifluoromethyl group in the compound of interest could influence its reactivity, potentially leading to unique reaction pathways or products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, basicity, and solubility. The compound's lipophilicity, influenced by the methyl and trifluoromethyl substituents, would be crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties .
Scientific Research Applications
Application in Pharmaceutical Chemistry
- Field : Pharmaceutical Chemistry
- Summary of Application : Compounds containing the trifluoromethyl group, such as fluoxetine, are used in the pharmaceutical industry. Fluoxetine is a selective serotonin reuptake inhibitor used as an antidepressant drug. It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
- Results or Outcomes : Fluoxetine has been shown to be effective in treating a variety of mental health conditions, including depression, panic disorder, and obsessive-compulsive disorder .
Application in Synthesis of Methylguanidine Derivatives
- Field : Organic Chemistry
- Summary of Application : 2-Methyl-3-trifluoromethylaniline is used as a reactant in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
- Results or Outcomes : The synthesis of these methylguanidine derivatives could potentially lead to the development of new diagnostic tools or treatments for neurodegenerative disorders .
Application in Agrochemicals
- Field : Agrochemistry
- Summary of Application : Trifluoromethyl pyrazole derivatives are prominent motifs in agrochemicals . They can be used in the synthesis of pesticides and herbicides.
- Results or Outcomes : The synthesis of these trifluoromethyl pyrazole derivatives could potentially lead to the development of new agrochemicals .
Application in Synthesis of Flunixin
- Field : Pharmaceutical Chemistry
- Summary of Application : 2-Methyl-3-trifluoromethylaniline may be used in the synthesis of an analgesic compound, flunixin . Flunixin is a nonsteroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic used in horses, cattle and pigs.
- Methods of Application : The synthesis of flunixin involves the reaction of 2-Methyl-3-trifluoromethylaniline with 2-chloronicotinate in ethylene glycol .
- Results or Outcomes : The synthesis of flunixin provides a potent analgesic compound used in veterinary medicine .
Application in Synthesis of Pyrazole Derivatives
- Field : Organic Chemistry
- Summary of Application : 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine could potentially be used in the synthesis of pyrazole derivatives . Pyrazole derivatives are important in medicinal chemistry due to their wide range of biological activities.
- Results or Outcomes : The synthesis of these pyrazole derivatives could potentially lead to the development of new therapeutic agents .
Application in Synthesis of FDA-Approved Drugs
- Field : Pharmaceutical Chemistry
- Summary of Application : Trifluoromethyl group-containing compounds, such as the one you mentioned, have been found in many FDA-approved drugs over the past 20 years . These drugs have been used for various diseases and disorders.
- Results or Outcomes : The synthesis of these FDA-approved drugs has led to the development of effective treatments for various diseases and disorders .
Future Directions
“2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” could potentially be used in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
properties
IUPAC Name |
2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,4-5,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBCPRSVJPVCNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598871 |
Source


|
| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
CAS RN |
1006348-75-9 |
Source


|
| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

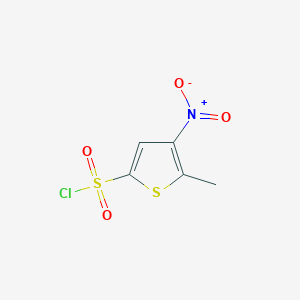
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
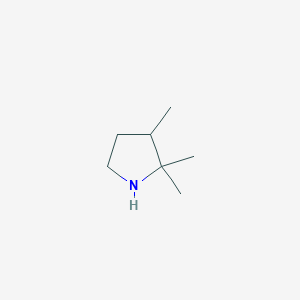


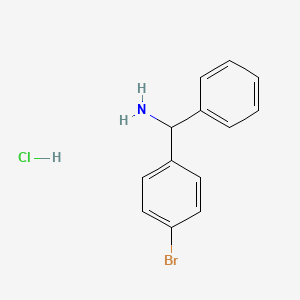


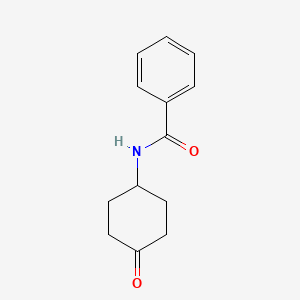
![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)
